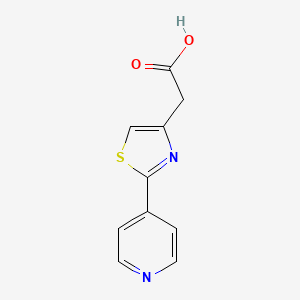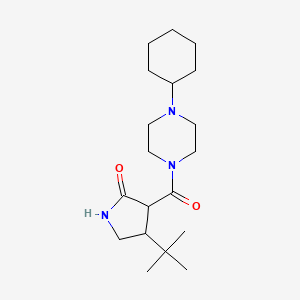![molecular formula C15H16INS B2983958 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide CAS No. 1047974-85-5](/img/structure/B2983958.png)
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide is a chemical compound belonging to the class of pyridinium salts. It is characterized by its unique structure, which includes a pyridinium ring substituted with a methyl group and a styryl group containing a methylsulfanyl moiety. This compound is of significant interest in various fields of research, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 4-(methylsulfanyl)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group via a Knoevenagel condensation reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The styryl group can be reduced to form the corresponding ethyl derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as cyanide or thiocyanate ions
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
科学研究应用
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism by which 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide exerts its effects is primarily through its interaction with cellular components. The compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The methylsulfanyl group is particularly reactive and can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the pyridinium ring can participate in redox reactions, contributing to the compound’s overall biological activity .
相似化合物的比较
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide can be compared with other pyridinium salts and styryl derivatives. Similar compounds include:
1-Methyl-2-[4-(methylsulfanyl)phenyl]pyridinium iodide: Lacks the styryl group, resulting in different chemical and biological properties.
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium chloride: Similar structure but with a chloride ion instead of iodide, which can affect its reactivity and solubility.
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium bromide: Another halide variant with distinct properties compared to the iodide form
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
属性
IUPAC Name |
1-methyl-2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NS.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQLSGBOGAZOM-MLBSPLJJSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)SC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)SC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
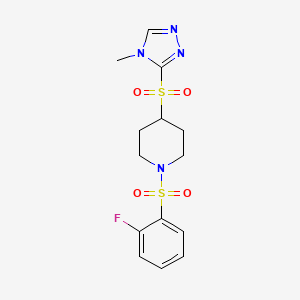
![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)
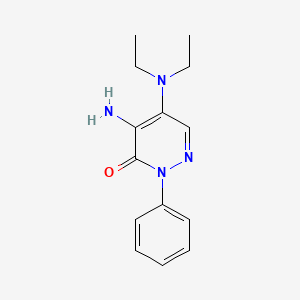
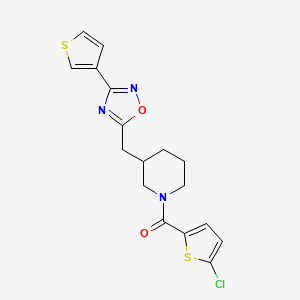

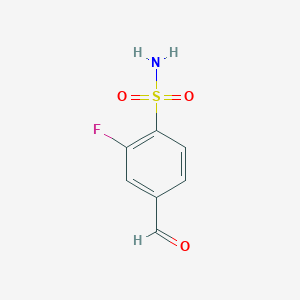
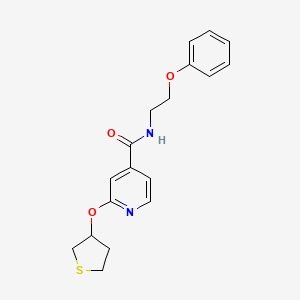
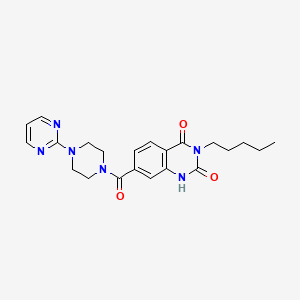
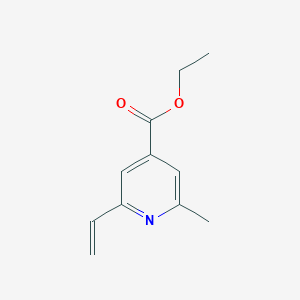
![3-Amino-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2983892.png)
![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

